2-Bromopyrazino[2,3-b]pyrazine
Overview
Description
2-Bromopyrazino[2,3-b]pyrazine is a chemical compound with the CAS number 882856-62-4 . It has a molecular weight of 211.02 and a linear formula of C6 H3 Br N4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6 H3 Br N4 . This indicates that the compound consists of 6 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 4 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 211.02 . The storage temperature is room temperature .Scientific Research Applications
Corrosion Inhibition
2-Bromopyrazino[2,3-b]pyrazine and its derivatives have been extensively studied for their potential applications in corrosion inhibition. Research shows that these compounds can act as effective corrosion inhibitors for steel surfaces. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to investigate the corrosion inhibitory action of these compounds. The studies indicate that the introduction of bromine and amino groups into the pyrazine ring enhances the corrosion inhibition efficiency through increased adsorption onto metal surfaces. These findings suggest that this compound derivatives could serve as promising candidates for corrosion resistant applications in various industrial sectors (S. Saha et al., 2016; I. Obot & Z. Gasem, 2014).
DNA Binding and Antimicrobial Properties
Further research into pyrazine derivatives, including those related to this compound, has revealed their potential in binding with DNA and exhibiting antimicrobial properties. Studies combining theoretical DFT approaches with experimental analyses have demonstrated that certain pyrazine derivatives show high affinity to DNA, which could be leveraged in developing novel therapeutic agents. Additionally, some of these compounds have displayed antimicrobial activities, suggesting their utility in addressing microbial infections without exhibiting toxicity toward human cells (Paulina Mech-Warda et al., 2022).
Anti-Inflammatory and Tuberculostatic Activities
The structural modification of pyrazine derivatives has also been explored for their anti-inflammatory and tuberculostatic activities. Synthesis of specific pyrazine derivatives has led to compounds that show moderate in vitro anti-inflammatory effects. This suggests their potential application as anti-inflammatory agents. Additionally, certain pyrazine derivatives have been synthesized for potential tuberculostatic applications, showing promising activity against Mycobacterium tuberculosis. These activities highlight the versatile therapeutic potential of pyrazine derivatives, including those related to this compound (Y. Zhou et al., 2013; H. Foks et al., 2005).
Optoelectronic Materials Development
Research into the synthesis and functionalization of pyrazine derivatives has indicated their potential use in the development of optoelectronic materials. Techniques for the regio-selective synthesis of dipyrrolopyrazine derivatives have been established, showcasing the utility of pyrazine scaffolds in creating materials for optoelectronic applications. These findings suggest the role of pyrazine derivatives in advancing technologies related to light-emitting devices and solar cells (Puttavva Meti et al., 2017).
Future Directions
Pyrrolopyrazine derivatives, including 2-Bromopyrazino[2,3-b]pyrazine, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of these compounds can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Mode of Action
The exact mode of action of 2-Bromopyrazino[2,3-b]pyrazine remains unclear due to the lack of comprehensive studies . .
Biochemical Pathways
this compound may potentially affect various biochemical pathways. Pyrrolopyrazine derivatives, a class of compounds that includes this compound, have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Properties
IUPAC Name |
3-bromopyrazino[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4/c7-4-3-10-5-6(11-4)9-2-1-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCCMIZTSDIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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